3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol
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Overview
Description
3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1H-indole and tert-butyl (dimethyl)silyl chloride.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain the corresponding alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Final Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of various functional materials and natural products.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized as an antioxidant and stabilizer in polymer materials, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Free Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in oxidative stress or inflammation.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol include:
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-dihydroxybiphenyl
- 4,4’-Bi(2,6-di-tert-butylphenol)
Uniqueness
The uniqueness of 3-(tert-Butyl)-2’-methoxy-[1,1’-biphenyl]-4-ol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C17H20O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-tert-butyl-4-(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-11-12(9-10-15(14)18)13-7-5-6-8-16(13)19-4/h5-11,18H,1-4H3 |
InChI Key |
BMPNDYAHOPAPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2OC)O |
Origin of Product |
United States |
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